2-Methyl-6-(3-chlorophenyl)pyrimidine-4-carbonitrile
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Overview
Description
6-(3-chlorophenyl)-2-methylpyrimidine-4-carbonitrile is a heterocyclic organic compound that features a pyrimidine ring substituted with a 3-chlorophenyl group, a methyl group, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-chlorophenyl)-2-methylpyrimidine-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form the intermediate 3-chlorophenylacrylonitrile. This intermediate is then subjected to cyclization with guanidine to yield the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
6-(3-chlorophenyl)-2-methylpyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano group or other substituents.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or other reduced forms.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 6-(3-chlorophenyl)-2-methylpyrimidine-4-carbonitrile exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-bromophenyl)-2-methylpyrimidine-4-carbonitrile
- 6-(3-fluorophenyl)-2-methylpyrimidine-4-carbonitrile
- 6-(3-methylphenyl)-2-methylpyrimidine-4-carbonitrile
Uniqueness
6-(3-chlorophenyl)-2-methylpyrimidine-4-carbonitrile is unique due to the presence of the 3-chlorophenyl group, which imparts specific electronic and steric properties
Properties
Molecular Formula |
C12H8ClN3 |
---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
6-(3-chlorophenyl)-2-methylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C12H8ClN3/c1-8-15-11(7-14)6-12(16-8)9-3-2-4-10(13)5-9/h2-6H,1H3 |
InChI Key |
GNYHYUVLHDKYMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)C2=CC(=CC=C2)Cl)C#N |
Origin of Product |
United States |
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